5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- is a heterocyclic compound that features a fused ring system combining oxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate oxazole derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidin-7(6H)-one derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione: Another heterocyclic compound with similar structural features.
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings.
Thiazolo[4,5-d]pyrimidine: A compound with a thiazole ring fused to a pyrimidine ring.
Uniqueness
Oxazolo[4,5-d]pyrimidin-7(6H)-one, 5-amino-2-phenyl- is unique due to its specific ring structure and the presence of both amino and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
918147-54-3 |
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Molecular Formula |
C11H8N4O2 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-amino-2-phenyl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H8N4O2/c12-11-14-8-7(9(16)15-11)17-10(13-8)6-4-2-1-3-5-6/h1-5H,(H3,12,14,15,16) |
InChI Key |
JBBBUOMWIGAQLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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